molecular formula C67H60Cl2N8O17 B12742349 Ristomycin A aglycone, 22,31-dichloro-38-((decahydro-1-isoquinolinyl)carbonyl)-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-

Ristomycin A aglycone, 22,31-dichloro-38-((decahydro-1-isoquinolinyl)carbonyl)-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-

Cat. No.: B12742349
M. Wt: 1320.1 g/mol
InChI Key: JVICPUKSPYHQMV-WVKDKJNWSA-N
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Description

Teicoplanin aglycon, 38-perhydroisoquinolinyl carbonyl- is a glycopeptide antibiotic derived from the actinobacterium Actinoplanes teichomyceticus. It is known for its effectiveness against multidrug-resistant Gram-positive pathogens, making it a crucial component in the treatment of severe infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of teicoplanin aglycon involves three main stages:

Industrial Production Methods

Teicoplanin aglycon is produced industrially by cultivating Actinoplanes teichomyceticus under controlled conditions. The production process involves optimizing genetic and nutritional factors to enhance yield .

Chemical Reactions Analysis

Types of Reactions

Teicoplanin aglycon undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated compounds.

Scientific Research Applications

Teicoplanin aglycon has a wide range of applications in scientific research:

Mechanism of Action

Teicoplanin aglycon exerts its effects by inhibiting the polymerization of peptidoglycan, a crucial component of bacterial cell walls. It binds to the D-Ala-D-Ala terminus of lipid II, preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

    Actaplanin: Produced by Actinoplanes missouriensis, it shares structural similarities with teicoplanin aglycon.

    UK-68,597: Produced by Actinoplanes sp.

Uniqueness

Teicoplanin aglycon is unique due to its high efficacy against multidrug-resistant Gram-positive pathogens and its relatively low toxicity compared to other glycopeptide antibiotics .

Properties

Molecular Formula

C67H60Cl2N8O17

Molecular Weight

1320.1 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-52-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carbonyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-21,35,38,54,56,59-hexone

InChI

InChI=1S/C67H60Cl2N8O17/c68-40-15-27-5-11-46(40)93-49-22-33-23-50(60(49)84)94-47-12-8-31(20-41(47)69)59(83)58-67(91)76-57(61(85)56-37-4-2-1-3-28(37)13-14-71-56)39-25-35(79)26-45(82)51(39)38-19-30(7-9-43(38)80)53(64(88)77-58)74-66(90)55(33)75-65(89)54-32-17-34(78)24-36(18-32)92-48-21-29(6-10-44(48)81)52(70)63(87)72-42(16-27)62(86)73-54/h5-12,15,17-26,28,37,42,52-59,71,78-84H,1-4,13-14,16,70H2,(H,72,87)(H,73,86)(H,74,90)(H,75,89)(H,76,91)(H,77,88)/t28?,37?,42-,52+,53-,54+,55-,56?,57+,58+,59-/m1/s1

InChI Key

JVICPUKSPYHQMV-WVKDKJNWSA-N

Isomeric SMILES

C1CCC2C(C1)CCNC2C(=O)[C@@H]3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@@H]6C(=O)N[C@@H]([C@@H](C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C4=CC(=CC(=C4)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@H]9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O

Canonical SMILES

C1CCC2C(C1)CCNC2C(=O)C3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C6C(=O)NC(C(C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(CC2C(=O)NC(C4=CC(=CC(=C4)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O

Origin of Product

United States

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